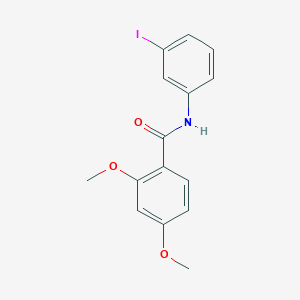![molecular formula C20H18N2O3S B297990 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297990.png)
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as BM-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
Mecanismo De Acción
The exact mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and tumor growth. In addition, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the replication of retroviruses such as HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes. However, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one also has some limitations for lab experiments. It is a relatively complex compound that requires multiple steps for synthesis, which can be time-consuming and costly. Additionally, the exact mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of research is the development of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one analogs with improved potency and selectivity for specific biological targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in vivo, to better understand its absorption, distribution, metabolism, and excretion in the body. Additionally, further research is needed to fully understand the mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and viral infections.
Métodos De Síntesis
The synthesis of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 2-aminothiazolidin-4-one with 4-ethylbenzaldehyde and 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with hydrochloric acid to obtain 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in high yield and purity.
Aplicaciones Científicas De Investigación
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to have antitumor effects and has been studied for its potential use in cancer therapy. Additionally, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been investigated for its antiviral properties and has shown promising results in the treatment of viral infections such as HIV and hepatitis B.
Propiedades
Nombre del producto |
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C20H18N2O3S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2O3S/c1-3-13-4-7-15(8-5-13)21-20-22(2)19(23)18(26-20)11-14-6-9-16-17(10-14)25-12-24-16/h4-11H,3,12H2,1-2H3/b18-11+,21-20? |
Clave InChI |
ASICOCAUNYMKFH-VOBJICJNSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297907.png)
![Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297909.png)
![Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297913.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297914.png)
![methyl 4-({(2E,5E)-5-[3-bromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297915.png)
![Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297916.png)
![methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297919.png)
![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)
![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)
